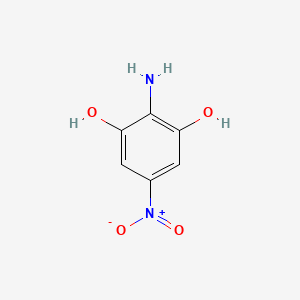
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione
概述
描述
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperidine-2,6-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the piperidine-2,6-dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-methyl-5-nitro-4-oxo-4H-quinazoline: Lacks the piperidine-2,6-dione moiety.
3-(2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione: Lacks the nitro group.
3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine: Lacks the dione functionality.
Uniqueness
The presence of both the nitro and piperidine-2,6-dione groups in 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione makes it unique
属性
分子式 |
C14H12N4O5 |
|---|---|
分子量 |
316.27 g/mol |
IUPAC 名称 |
3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H12N4O5/c1-7-15-8-3-2-4-9(18(22)23)12(8)14(21)17(7)10-5-6-11(19)16-13(10)20/h2-4,10H,5-6H2,1H3,(H,16,19,20) |
InChI 键 |
KHEXQYOPAOPUQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCC(=O)NC3=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(3-Fluoro-benzyloxy)-pyridin-2-yl]-methanol](/img/structure/B8633818.png)


![N-[4-(2-Cyclopropylethoxy)benzoyl]glycine](/img/structure/B8633832.png)




![5-Fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid](/img/structure/B8633875.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)

